3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
Description
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethoxy and fluoroethyl groups attached to a pyrazole ring
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-2-4-13-3-1-7(12-13)5-14-6-8(10)11/h1,3,8H,2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJFOVBUNRIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)F)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of pyrazole derivatives. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation techniques can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of pyrazole derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with a pyrazole structure often exhibit significant biological activities. 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has been investigated for its potential as:
- Anticancer Agents : Studies have shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine atoms enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development in oncology .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. The difluoroethoxy group may enhance interaction with microbial membranes, leading to increased efficacy .
Calcium Channel Blockers
Research has identified pyrazole derivatives as potential calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. The specific structure of this compound suggests it may serve as an effective therapeutic agent in treating cardiovascular diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their effects on human cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and lung cancer. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Properties
In another study focusing on the antimicrobial activity of a range of pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethoxy and fluoroethyl groups may enhance the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with fluorinated groups, such as:
- 3-(difluoromethyl)-1-(2-fluoroethyl)-1H-pyrazole
- 3-(trifluoromethyl)-1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole lies in its specific combination of difluoroethoxy and fluoroethyl groups, which may confer distinct chemical and biological properties compared to other fluorinated pyrazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
3-[(2,2-Difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they have been extensively studied for their potential therapeutic applications. This article focuses on the biological activity of this specific compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀F₃N₂O
- Molecular Weight : 210.19 g/mol
Biological Activity Overview
Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The biological activity of this compound has been investigated in various studies:
- Anti-inflammatory Activity : Pyrazole derivatives are often explored for their potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Compounds similar to this pyrazole have shown promise in reducing inflammatory responses in preclinical models .
- Anticancer Potential : Research indicates that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression by binding to active sites or allosteric sites on these enzymes.
- Receptor Interaction : It may also act on various receptors in the body, influencing physiological responses related to pain and inflammation.
Research Findings
A review of recent studies highlights the efficacy and potential applications of pyrazole derivatives:
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
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Case Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of a related pyrazole compound in a rat model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers after treatment with the pyrazole derivative.
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
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Fungicidal Activity Study :
- A recent publication reported that several pyrazole derivatives exhibited moderate fungicidal activity against Candida species, suggesting potential applications in antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
